PD 156252

Description

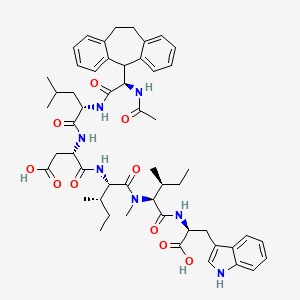

The exact mass of the compound (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H69N7O10/c1-9-30(5)45(52(68)60(8)47(31(6)10-2)51(67)58-42(53(69)70)26-35-28-54-39-22-16-15-19-36(35)39)59-49(65)41(27-43(62)63)56-48(64)40(25-29(3)4)57-50(66)46(55-32(7)61)44-37-20-13-11-17-33(37)23-24-34-18-12-14-21-38(34)44/h11-22,28-31,40-42,44-47,54H,9-10,23-27H2,1-8H3,(H,55,61)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,62,63)(H,69,70)/t30-,31-,40-,41-,42-,45-,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUGSKXBYQZCBP-WFAAYPMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H69N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacology of PD 176252: A Dual Bombesin Receptor Antagonist with Off-Target Formyl Peptide Receptor Agonism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 176252 is a potent, non-peptide small molecule that has been extensively characterized as a competitive antagonist of the bombesin receptor family, specifically the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2). It exhibits nanomolar binding affinity for both receptor subtypes. Beyond its primary targets, PD 176252 has been identified as a potent agonist of the human formyl peptide receptors (FPRs), revealing a polypharmacological profile. This dual activity makes PD 176252 a valuable pharmacological tool for investigating the physiological and pathological roles of both the bombesin and formyl peptide receptor systems. This technical guide provides a comprehensive overview of the pharmacology of PD 176252, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The bombesin family of peptides and their receptors are implicated in a wide range of physiological processes, including smooth muscle contraction, secretion of gastrointestinal hormones, and regulation of cell growth. The two primary mammalian bombesin receptors, BB1 and BB2, are G protein-coupled receptors (GPCRs) that are often overexpressed in various cancers, making them attractive targets for therapeutic intervention. PD 176252 was developed as a high-affinity, non-peptide antagonist for these receptors, offering a tool to probe their function and to evaluate their potential as drug targets.

Subsequent research revealed that PD 176252 also possesses potent agonist activity at formyl peptide receptors, a family of GPCRs involved in the innate immune response and inflammation. This off-target activity is crucial to consider when interpreting data from studies using PD 176252 and highlights the importance of comprehensive pharmacological profiling of chemical probes.

This guide aims to provide a detailed technical resource on the pharmacology of PD 176252 for researchers in pharmacology, drug discovery, and related fields.

Mechanism of Action

PD 176252 exerts its primary pharmacological effects through competitive antagonism of bombesin receptors BB1 and BB2. As an antagonist, it binds to the receptor but does not elicit a downstream signaling cascade, thereby blocking the binding and subsequent action of endogenous agonists like neuromedin B and gastrin-releasing peptide.

In contrast, at formyl peptide receptors, PD 176252 acts as an agonist, binding to and activating the receptor, which leads to the initiation of intracellular signaling pathways typically associated with immune cell activation and chemotaxis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological data for PD 176252.

Table 1: Receptor Binding Affinity of PD 176252

| Receptor Subtype | Species | Ki (nM) | Reference |

| BB1 (NMB-R) | Human | 0.17 | [1] |

| BB2 (GRP-R) | Human | 1.0 | [1] |

Table 2: In Vitro Functional Activity of PD 176252

| Assay | Cell Line | Activity | IC50 / EC50 | Reference |

| Inhibition of Glioma Cell Proliferation | Rat C6 | Antagonist | 2 µM | [1] |

| Inhibition of Lung Cancer Xenograft Proliferation | Nude Mice (NCI-H1299) | Antagonist | 5 µM | [1] |

| Calcium Mobilization | Human Neutrophils | Agonist (FPRs) | Not specified | [2] |

| Calcium Mobilization | HL-60 cells transfected with human FPR1 | Agonist | Potent (nanomolar range) | [2] |

| Calcium Mobilization | HL-60 cells transfected with human FPR2 | Agonist | Potent (nanomolar range) | [2] |

Signaling Pathways

PD 176252 modulates two distinct signaling pathways through its actions on bombesin and formyl peptide receptors.

Bombesin Receptor Signaling (Antagonism by PD 176252)

Activation of BB1 and BB2 receptors by their endogenous ligands typically leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including cell proliferation, differentiation, and hormone secretion. PD 176252 blocks these downstream effects by preventing the initial receptor activation.

Caption: Antagonism of Bombesin Receptor Signaling by PD 176252.

Formyl Peptide Receptor Signaling (Agonism by PD 176252)

Formyl peptide receptors are coupled to Gi/o proteins. Agonist binding, in this case by PD 176252, leads to the dissociation of the G protein subunits. The βγ subunits can activate PLC, leading to calcium mobilization, while the α subunit inhibits adenylyl cyclase, reducing cAMP levels. These signaling events are central to the chemotactic and pro-inflammatory responses of immune cells.

Caption: Agonism of Formyl Peptide Receptor Signaling by PD 176252.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of PD 176252.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of PD 176252 for bombesin receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines overexpressing the human BB1 or BB2 receptor.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., 125I-[Tyr4]-bombesin).

-

Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of PD 176252.

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of PD 176252 on the proliferation of cancer cells.

Protocol for C6 Glioma or NCI-H1299 Lung Cancer Cells:

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach logarithmic growth phase.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of PD 176252, a positive control (e.g., a known cytotoxic agent), and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

-

Data Analysis: The absorbance values are read using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Proliferation Study

Objective: To evaluate the anti-tumor efficacy of PD 176252 in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H1299) are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives PD 176252 (administered, for example, via intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

-

Data Analysis: Tumor growth curves are plotted for each group, and the statistical significance of the difference in tumor growth between the treated and control groups is determined. The IC50 for in vivo proliferation inhibition can be estimated from dose-response studies.

Calcium Mobilization Assay

Objective: To measure the agonist activity of PD 176252 at formyl peptide receptors.

Protocol using Human Neutrophils or FPR-transfected HL-60 Cells:

-

Cell Preparation: Human neutrophils are isolated from fresh blood, or HL-60 cells stably expressing human FPR1 or FPR2 are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The dye-loaded cells are placed in a fluorometer, and a baseline fluorescence is established. PD 176252 is then added at various concentrations to stimulate the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of PD 176252, and a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like PD 176252.

Caption: General Experimental Workflow for Pharmacological Profiling.

Conclusion

PD 176252 is a valuable pharmacological research tool with a well-defined dual activity profile. Its potent antagonism of bombesin receptors BB1 and BB2 makes it suitable for investigating the roles of these receptors in cancer and other physiological processes. Concurrently, its potent agonism at formyl peptide receptors provides a means to study the activation of these key immune receptors. Researchers using PD 176252 should be mindful of its polypharmacology and design experiments accordingly to dissect the contributions of each target to the observed biological effects. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for the effective utilization of PD 176252 in scientific research.

References

In-Depth Technical Guide to PD 176252: A Dual Bombesin Receptor Antagonist and Formyl Peptide Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 176252 is a potent, non-peptide small molecule that has been characterized as a dual antagonist of the bombesin receptor family, specifically the gastrin-releasing peptide receptor (GRP-R, BB2) and the neuromedin B receptor (NMB-R, BB1). It exhibits high affinity for both receptors in the nanomolar range. Unexpectedly, further research has revealed that PD 176252 also functions as a potent agonist for human formyl peptide receptors (FPRs), highlighting a complex pharmacological profile. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PD 176252, including detailed experimental protocols and an examination of its known signaling pathways. It is important to note that the compound referred to in much of the literature is PD 176252, and "PD 156252" is likely a typographical error.

Chemical Structure and Properties

PD 176252 is a complex small molecule with the IUPAC name (2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₆O₅ | --INVALID-LINK-- |

| Molecular Weight | 584.7 g/mol | --INVALID-LINK-- |

| CAS Number | 204067-01-6 | --INVALID-LINK-- |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO (up to 100 mM) | --INVALID-LINK-- |

| Storage | Store at +4°C | --INVALID-LINK-- |

| SMILES | O=C(NC3=CC=C(--INVALID-LINK--=O)C=C3)N--INVALID-LINK--(CC5=CNC4=CC=CC=C45)C(NCC1(C2=CC=C(OC)C=N2)CCCCC1)=O | --INVALID-LINK-- |

| InChI Key | NNFUWNLENRUDHR-HKBQPEDESA-N | --INVALID-LINK-- |

Biological Activity

Antagonism of Bombesin Receptors (GRP-R/BB2 and NMB-R/BB1)

PD 176252 was initially developed as a high-affinity antagonist for the GRP and NMB receptors. These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, including gastrointestinal functions, and are often overexpressed in certain cancers.

| Receptor | Kᵢ (nM) | Reference |

| Neuromedin B Receptor (NMB-R, BB1) | 0.17 | --INVALID-LINK-- |

| Gastrin-Releasing Peptide Receptor (GRP-R, BB2) | 1.0 | --INVALID-LINK-- |

The antagonistic activity of PD 176252 at these receptors has been shown to inhibit the proliferation of certain cancer cell lines.

| Cell Line | IC₅₀ (µM) | Effect | Reference |

| Rat C6 glioma cells | 2 | Inhibition of proliferation | --INVALID-LINK-- |

| NCI-H1299 xenograft in nude mice | 5 | Inhibition of proliferation | --INVALID-LINK-- |

Agonism of Formyl Peptide Receptors (FPRs)

Subsequent research revealed that PD 176252 is a potent agonist of human formyl peptide receptors (FPRs), which are GPCRs involved in the innate immune response. This dual activity complicates its potential therapeutic applications and highlights the importance of off-target screening.

Signaling Pathways

GRP-R and NMB-R Signaling

Both GRP-R and NMB-R are primarily coupled to the Gq family of G proteins. Upon agonist binding, these receptors activate a signaling cascade that leads to various cellular responses, including cell proliferation. As an antagonist, PD 176252 blocks the initiation of this cascade by preventing the binding of endogenous ligands like GRP and neuromedin B.

Experimental Protocols

Synthesis of PD 176252

Competitive Radioligand Binding Assay for GRP-R and NMB-R

This assay is used to determine the binding affinity (Kᵢ) of PD 176252 for its target receptors.

Materials:

-

Cell membranes expressing either human GRP-R or NMB-R.

-

Radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin for GRP-R, ¹²⁵I-[D-Tyr⁰]NMB for NMB-R).

-

PD 176252 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of PD 176252 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of PD 176252 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of PD 176252 on the proliferation of cancer cell lines like C6 glioma cells.

Materials:

-

C6 glioma cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

PD 176252 at various concentrations.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplate reader.

Procedure:

-

Seed C6 glioma cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of PD 176252 for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the concentration of PD 176252 that inhibits cell proliferation by 50% (IC₅₀) compared to untreated control cells.

Conclusion

PD 176252 is a valuable research tool for studying the roles of GRP and NMB receptors in various physiological and pathological processes. Its dual antagonism at these receptors, coupled with its unexpected agonism at formyl peptide receptors, makes it a compound of significant interest for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this multifaceted molecule. Careful consideration of its complex pharmacology is essential for the design and interpretation of future studies.

In Vitro Characterization of PD 156252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 156252, with the chemical name Ac-DBhg¹⁶-Leu-Asp-Ile-[NMe]Ile-Trp²¹, is a potent, non-peptidic hexapeptide antagonist of the endothelin (ET) receptors. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional antagonism, and metabolic stability. Detailed experimental protocols for the key assays are provided, along with visual representations of the relevant signaling pathway and experimental workflows to support further research and development.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, the endothelin A (ETₐ) and endothelin B (ET₈) receptors. The ET system is implicated in a variety of cardiovascular diseases, making ET receptor antagonists a subject of significant therapeutic interest. This compound was developed as a third-generation ET receptor antagonist, designed for high affinity, dual receptor blockade, and improved metabolic stability compared to its predecessors. This guide details its in vitro pharmacological profile.

Binding Affinity

This compound demonstrates high-affinity binding to both ETₐ and ET₈ receptors. The inhibitory constants (IC₅₀) were determined through radioligand binding assays.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Tissue Source | Radioligand | IC₅₀ (nM) |

| ETₐ | Rabbit ETA | [¹²⁵I]ET-1 | 1.0 |

| ET₈ | Rat ETB | [¹²⁵I]ET-1 | 40 |

Functional Antagonism

The functional antagonist activity of this compound was evaluated in isolated vascular tissue preparations. The pA₂ value, a measure of antagonist potency, was determined through Schild analysis.

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Isolated Tissue | Agonist | pA₂ Value |

| ETₐ | Rabbit Femoral Artery | Endothelin-1 | 7.9 |

| ET₈ | Rabbit Pulmonary Artery | Sarafotoxin S6c | 7.1 |

Metabolic Stability

A key design feature of this compound is its enhanced resistance to proteolytic degradation. This was assessed in an in vitro model using rat intestinal perfusate.

Table 3: Proteolytic Stability of this compound

| Compound | Half-life in Rat Intestinal Perfusate (min) |

| PD 145065 (predecessor) | < 20 |

| This compound | > 500 |

Signaling Pathway

This compound exerts its pharmacological effect by blocking the binding of endothelin peptides to their receptors, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other cellular responses.

Caption: Endothelin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound to endothelin receptors.

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from tissues or cell lines expressing either the ETₐ (e.g., rabbit renal artery) or ET₈ (e.g., rat cerebellum) receptor were prepared by homogenization and differential centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA) was used for all dilutions and incubations.

-

Competition Binding: A constant concentration of [¹²⁵I]ET-1 was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: The incubation was terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of unlabeled ET-1. Specific binding was calculated by subtracting non-specific binding from total binding. The IC₅₀ value was determined by non-linear regression analysis of the competition binding data.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the functional antagonist potency of this compound in isolated tissue preparations.

Caption: Workflow for functional antagonism assay and Schild analysis.

Methodology:

-

Tissue Preparation: Rings of vascular tissue, such as rabbit femoral artery (predominantly ETₐ) or pulmonary artery (predominantly ET₈), were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Tension Measurement: The tissues were placed under optimal resting tension, and isometric contractions were recorded.

-

Control Agonist Response: A cumulative concentration-response curve to an appropriate agonist (ET-1 for ETₐ, Sarafotoxin S6c for ET₈) was established.

-

Antagonist Incubation: The tissues were washed and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

-

Shifted Agonist Response: In the continued presence of this compound, a second agonist concentration-response curve was generated.

-

Schild Plot Construction: This procedure was repeated with several concentrations of this compound. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) was calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound was constructed.

-

pA₂ Determination: The pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, was determined from the x-intercept of the Schild regression line.

Proteolytic Stability Assay

This protocol provides a general method for assessing the metabolic stability of peptides like this compound in a biologically relevant matrix.

Methodology:

-

Preparation of Perfusate: Rat intestinal perfusate was prepared to simulate the enzymatic environment of the small intestine.

-

Incubation: this compound was incubated in the rat intestinal perfusate at 37°C.

-

Time-Course Sampling: Aliquots were removed at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

-

Reaction Quenching: The enzymatic degradation in the aliquots was stopped, for example, by the addition of an organic solvent or acid.

-

Analysis: The concentration of the remaining intact this compound in each sample was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Half-Life Determination: The half-life (t₁/₂) of this compound was calculated from the rate of its disappearance over time.

Conclusion

The in vitro characterization of this compound demonstrates that it is a high-affinity, potent, and dual antagonist of both ETₐ and ET₈ receptors. Furthermore, its chemical modification has successfully conferred a significant enhancement in metabolic stability against proteolytic degradation. These properties make this compound a valuable pharmacological tool for investigating the roles of the endothelin system and a promising lead compound for the development of therapeutics targeting endothelin-mediated pathologies.

In-Depth Technical Guide: PD 156252 Binding Affinity for ETₐ vs ET₈ Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the endothelin receptor antagonist, PD 156252, for the endothelin A (ETₐ) and endothelin B (ET₈) receptor subtypes. This document details the quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways of the receptors.

Core Findings: Binding Affinity of this compound

This compound is a potent hexapeptide endothelin (ET) antagonist with a notable selectivity for the ETₐ receptor over the ET₈ receptor. Quantitative analysis of its binding affinity has been determined through competitive radioligand binding assays, yielding the following half-maximal inhibitory concentration (IC₅₀) values:

| Receptor Subtype | Species | IC₅₀ (nM) |

| ETₐ | Rabbit | 1.0[1] |

| ET₈ | Rat | 40[1] |

These values indicate that this compound is approximately 40-fold more selective for the ETₐ receptor than the ET₈ receptor under the reported experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for ETₐ and ET₈ receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from the receptor.

Preparation of Receptor Membranes:

Membrane preparations containing the endothelin receptors are essential for the assay. These are typically obtained from:

-

Tissues: Tissues known to express high levels of ETₐ or ET₈ receptors (e.g., rabbit aorta for ETₐ, rat cerebellum for ET₈) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Cell Lines: Cultured cells recombinantly expressing a high density of a specific human endothelin receptor subtype (e.g., CHO-K1 cells) are a common alternative.

The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

Competitive Binding Assay Procedure:

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

The prepared receptor membranes.

-

A fixed concentration of a radiolabeled endothelin ligand, most commonly [¹²⁵I]-ET-1.

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor (this compound). This generates a sigmoidal competition curve. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.

The affinity of the competitor (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.

Signaling Pathways of ETₐ and ET₈ Receptors

Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses. The primary signaling pathways activated by ETₐ and ET₈ receptors are depicted below.[2][3]

References

PD 156252: A Technical Guide to a Dual Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 156252 is a potent, non-peptidic dual antagonist of the endothelin (ET) receptor system, exhibiting inhibitory activity against both the ETA and ETB receptor subtypes. The endothelin axis, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis. Dysregulation of this system is implicated in a variety of cardiovascular and fibrotic diseases, making endothelin receptor antagonists a significant area of therapeutic interest. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Core Properties of this compound

This compound is a hexapeptide that acts as a competitive antagonist at both ETA and ETB receptors. Its dual nature allows for the comprehensive blockade of the physiological effects of endothelin peptides.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative view of its affinity and potency at the two endothelin receptor subtypes.

Table 1: Binding Affinity of this compound at Endothelin Receptors

| Receptor Subtype | Species/Tissue Source | Radioligand | Parameter | Value (nM) |

| ETA | Rabbit | Not Specified | IC50 | 1.0[1] |

| ETB | Rat | Not Specified | IC50 | 40[1] |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity. Ki (inhibition constant) values provide a more absolute measure of binding affinity and can be calculated from IC50 values using the Cheng-Prusoff equation, provided the radioligand concentration and its Kd are known. Specific Ki values for this compound were not available in the reviewed literature.

Table 2: Functional Antagonism of this compound at Endothelin Receptors

| Receptor Subtype | Assay Type | Agonist | Parameter | Value |

| ETA | Not Specified | Not Specified | pA2 | Data not available in searched literature |

| ETB | Not Specified | Not Specified | pA2 | Data not available in searched literature |

Note: The pA2 value is a measure of the potency of a competitive antagonist, derived from Schild analysis. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. Specific pA2 values for this compound were not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. This compound exerts its effects by competitively binding to the ETA and ETB receptors, thereby preventing the binding of endogenous endothelin peptides and blocking the initiation of this signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (IC50/Ki)

This protocol is a representative method for determining the binding affinity of this compound for ETA and ETB receptors.

1. Materials:

-

Membrane Preparations: Cell membranes expressing either human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ET-1.

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd), and varying concentrations of this compound.

-

Initiate Binding: Add the receptor membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding (counts in the absence of any competitor) and from the binding at each concentration of this compound.

-

Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate Ki: If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

In Vitro Functional Antagonism Assay (e.g., Calcium Mobilization)

This protocol outlines a representative method to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced calcium mobilization.

1. Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO-K1 cells).

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Agonist: Endothelin-1 (ET-1).

-

Test Compound: this compound.

-

Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.

2. Procedure:

-

Cell Preparation: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Measurement of Calcium Response: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of ET-1 (typically the EC80) into the wells and record the change in fluorescence over time.

3. Data Analysis:

-

Quantify Response: The peak fluorescence intensity or the area under the curve is used as a measure of the calcium response.

-

Generate Inhibition Curve: Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration.

-

Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value for functional inhibition.

-

Schild Analysis (for pA2 determination): To determine the pA2 value, a series of ET-1 concentration-response curves are generated in the absence and presence of multiple fixed concentrations of this compound. The dose ratios (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 in its absence) are calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is then constructed. The x-intercept of this plot provides the pA2 value.

Conclusion

This compound is a valuable research tool for investigating the roles of the ETA and ETB receptors in health and disease. Its potent, dual antagonist profile allows for the effective blockade of the endothelin system. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and other endothelin receptor antagonists, enabling researchers to further elucidate the therapeutic potential of targeting this critical signaling pathway. Further studies to determine the Ki and pA2 values for this compound across a range of species and tissues would provide a more complete understanding of its pharmacological profile.

References

PD 156252: A Technical Overview of its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 156252 is a potent, nonselective endothelin (ET) receptor antagonist. As a hexapeptide with the chemical structure Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21, it was developed to inhibit the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. While the clinical development of this compound for cardiovascular diseases was discontinued, its mechanism of action and the general safety profile of the endothelin receptor antagonist (ERA) class of compounds remain of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known characteristics of this compound, with a focus on its mechanism of action and the anticipated safety and toxicity profile based on class-wide data. Due to the limited availability of public data on this compound, this document also outlines standard experimental protocols for the preclinical safety assessment of such a compound.

Introduction to the Endothelin System and this compound

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[3] ETB receptors, located on endothelial cells, mediate vasodilation via the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[4][5] However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[3]

This compound was designed as a competitive antagonist for both ETA and ETB receptors. Its peptide nature, with N-methylation, was intended to enhance proteolytic stability and cellular permeability.[6] By blocking the actions of ET-1, this compound was investigated for its potential therapeutic effects in conditions associated with elevated ET-1 levels, such as cardiovascular diseases.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the binding of endothelin peptides to the ETA and ETB receptors. This blockage prevents the activation of downstream signaling cascades that lead to the physiological effects of endothelin.

The binding of endothelin to its receptors typically activates several G-protein subtypes, including Gq/11, Gi/o, Gs, and G12/13.[7][8] The subsequent signaling pathways are complex and cell-type dependent, but generally involve:

-

Gq/11 activation: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9]

-

Activation of other G-proteins: This can lead to the modulation of adenylyl cyclase activity (affecting cAMP levels) and the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK, JNK, p38), which are involved in cell growth, differentiation, and inflammation.[10]

The following diagram illustrates the generalized endothelin signaling pathway that is inhibited by this compound.

Safety and Toxicity Profile

Disclaimer: Specific, publicly available preclinical safety and toxicity data for this compound are limited. The following information is based on the known safety profile of the endothelin receptor antagonist (ERA) class of drugs.

ERAs as a class have been associated with two primary safety concerns:

-

Hepatotoxicity: Liver injury is a known adverse effect of some ERAs. This can range from asymptomatic elevations in liver transaminases to severe, and in rare cases, fatal, liver failure. The mechanism is not fully understood but may involve the accumulation of bile acids.

-

Teratogenicity: ERAs are contraindicated in pregnancy due to their teratogenic potential observed in animal studies.

Table 1: Potential Adverse Effects of Endothelin Receptor Antagonists (Class-wide)

| Organ System | Potential Adverse Effects |

| Hepatic | Elevated liver transaminases, drug-induced liver injury |

| Reproductive | Teratogenicity |

| Cardiovascular | Hypotension, peripheral edema, flushing |

| Hematologic | Anemia |

| General | Headache, nausea |

Experimental Protocols for Preclinical Safety Assessment

The following outlines standard experimental protocols that would be employed to assess the safety and toxicity of a compound like this compound.

Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Methodology:

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Dosing: A single, escalating dose of this compound is administered via the intended clinical route (e.g., intravenous or oral).

-

Observation: Animals are observed for a period of 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any overt pathological changes at necropsy.

-

Data Collection: LD50 is calculated using appropriate statistical methods.

-

Repeated-Dose Toxicity Studies

-

Objective: To evaluate the toxicological effects of repeated administration of the test substance over a defined period and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Methodology:

-

Species: Rodent and non-rodent species.

-

Dosing: Daily administration of this compound at multiple dose levels (typically low, medium, and high) for a duration relevant to the intended clinical use (e.g., 28 or 90 days). A control group receives the vehicle only.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.

-

Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and organ weights are recorded.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.

-

Table 2: Key Parameters in a 28-Day Repeated-Dose Toxicity Study

| Parameter | Measurement |

| In-life | Clinical signs, body weight, food consumption |

| Hematology | Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count |

| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine |

| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, blood |

| Terminal | Gross pathology, organ weights (e.g., liver, kidneys, heart, spleen) |

| Histopathology | Microscopic examination of a comprehensive list of tissues |

Safety Pharmacology Studies

-

Objective: To assess the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Methodology:

-

Cardiovascular: In vivo studies in a conscious, telemetered non-rodent species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

-

Respiratory: Plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.

-

Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

-

Genotoxicity Studies

-

Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

-

Methodology: A standard battery of tests is typically performed:

-

Ames test: An in vitro assay using bacteria to detect gene mutations.

-

In vitro mammalian cell chromosomal aberration test or mouse lymphoma assay: To assess chromosomal damage in mammalian cells.

-

In vivo micronucleus test: In rodents to evaluate chromosomal damage in bone marrow cells.

-

Conclusion

This compound is a scientifically interesting molecule that represents an effort to develop a potent, nonselective endothelin receptor antagonist. While its clinical development was halted, the study of its properties and the broader class of ERAs provides valuable insights for drug discovery and development. A thorough understanding of the endothelin signaling pathway is critical for identifying potential therapeutic targets and predicting the pharmacological effects of its modulators. The safety and toxicity profile of any new ERA candidate must be rigorously evaluated through a comprehensive preclinical program, with a particular focus on potential hepatotoxicity and teratogenicity. The experimental protocols outlined in this guide provide a framework for such an assessment, ensuring that potential risks are well-characterized before any consideration of human clinical trials.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

PD 156252: A Technical Overview of a Potent Endothelin Receptor Antagonist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 156252 is a potent, non-selective endothelin (ET) receptor antagonist.[1][2] It is a synthetic hexapeptide analog, chemically identified as Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21.[1] Developed as a successor to earlier C-terminal hexapeptide ET antagonists like PD 142893 and PD 145065, this compound was specifically engineered for enhanced proteolytic stability and cellular permeability.[1] This was achieved through the N-methylation of the isoleucine at position 20, a modification that helps to protect the peptide from degradation by carboxypeptidases.[1] this compound acts by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide, to both the ETA and ETB receptor subtypes.[1][2] Its development was aimed at creating a more robust compound for investigating the physiological and pathological roles of the endothelin system.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of endothelin receptors. The endothelin system plays a crucial role in vasoconstriction and cell proliferation. ET-1, the primary ligand, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction. ETB receptors have a more complex role; their activation on smooth muscle cells also causes vasoconstriction, while their activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin, and also functions in the clearance of circulating ET-1.

This compound competitively blocks both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades responsible for vasoconstriction.

Receptor Binding Affinity

This compound has demonstrated high affinity for both ETA and ETB receptors in in vitro binding assays. The available quantitative data on its inhibitory potency is summarized in the table below.

| Receptor Subtype | Species/Tissue Source | IC50 (nM) |

| ETA | Rabbit | 1.0 |

| ETB | Rat | 40 |

| Data sourced from MedchemExpress.[2] |

Signaling Pathway

The binding of ET-1 to its receptors (ETA/ETB) on vascular smooth muscle cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin (CaM), which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction. This compound blocks the initial binding of ET-1, thus inhibiting this entire cascade.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, volume of distribution, clearance, and oral bioavailability, are not extensively reported in publicly available literature. The primary focus of the initial research was on improving metabolic stability compared to its parent compounds.[1]

The design of this compound, specifically the N-methylation of an isoleucine residue, was intended to confer resistance to enzymatic degradation by carboxypeptidases, which were identified as a primary route of metabolism for similar peptide-based ET antagonists.[1] This structural modification was shown to enhance its stability in in vitro assays using rat intestinal perfusate, suggesting a potential for improved oral bioavailability over its predecessors.[1]

Metabolic Stability

The key pharmacokinetic feature of this compound highlighted in the literature is its enhanced stability. This was assessed using an in vitro rat intestinal perfusate assay, which serves as a model to predict intestinal metabolism. The N-methylation was shown to significantly increase the half-life of the compound in this system compared to the non-methylated parent compound, PD 145065.[1]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize this compound and similar endothelin receptor antagonists.

Endothelin Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a compound for the ETA and ETB receptors.

-

Materials:

-

Cell membranes prepared from tissues or cell lines expressing either ETA (e.g., rabbit aorta) or ETB (e.g., rat cerebellum) receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA).

-

Non-specific binding control: Unlabeled ET-1 (1 µM).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM) and varying concentrations of this compound in the binding buffer.

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled ET-1.

-

Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1, using non-linear regression analysis.

-

In Vitro Metabolic Stability: Rat Intestinal Perfusate Assay

This assay assesses the stability of a compound to enzymatic degradation in the intestine.

-

Materials:

-

Male Sprague-Dawley rats.

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂).

-

Test compound: this compound.

-

Surgical instruments for cannulation.

-

Peristaltic pump.

-

Sample collection vials.

-

Analytical instrumentation (e.g., HPLC-MS/MS) for quantifying the compound.

-

-

Procedure:

-

Anesthetize the rat and expose the small intestine through a midline incision.

-

Isolate a segment of the jejunum (approximately 10-15 cm).

-

Insert and secure cannulas at both the proximal and distal ends of the intestinal segment.

-

Gently flush the segment with warm saline to remove intestinal contents.

-

Place the rat in a temperature-controlled environment (37°C) to maintain physiological conditions.

-

Perfuse the intestinal segment with the pre-warmed and gassed perfusion buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

-

Collect the perfusate (effluent) from the distal cannula at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Immediately stop any enzymatic activity in the collected samples (e.g., by adding an organic solvent like acetonitrile or by flash freezing).

-

Analyze the concentration of the remaining parent compound (this compound) in the samples using a validated analytical method like HPLC-MS/MS.

-

Calculate the percentage of the compound remaining over time and determine the degradation half-life (t₁/₂).

-

Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption and to identify if a compound is a substrate for efflux transporters.

-

Materials:

-

Caco-2 cells (human colon adenocarcinoma cell line).

-

Cell culture medium and supplements.

-

Transwell® inserts (semi-permeable polycarbonate membrane filters).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

-

Test compound: this compound.

-

Control compounds for low and high permeability (e.g., mannitol and propranolol).

-

Analytical instrumentation (e.g., LC-MS/MS).

-

-

Procedure:

-

Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with warm transport buffer. b. Add the transport buffer containing this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

-

Basolateral to Apical (B-A) Permeability: a. Perform the same procedure but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

-

References

Methodological & Application

Application Notes and Protocols for PD 156252 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 156252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, also known as BB2) and the neuromedin B receptor (NMB-R, also known as BB1).[1][2] These receptors are G protein-coupled receptors (GPCRs) that are overexpressed in various cancers and are implicated in cell proliferation, making them attractive targets for drug development. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments.

I. Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.

| Property | Value | Reference |

| IUPAC Name | (S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide] | [3] |

| Molecular Weight | 584.67 g/mol | [4] |

| CAS Number | 204067-01-6 | [4] |

| Appearance | Solid | N/A |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO to 100 mM. Insoluble in water and ethanol. | [4] |

| Storage (Solid) | Store at +4°C. | [4] |

| Storage (Stock Solution) | Store in aliquots at -20°C for up to one month. | [3] |

II. Biological Activity

This compound exhibits high-affinity binding to both GRP-R and NMB-R, acting as a competitive antagonist.

| Parameter | Value | Cell Line/System | Reference |

| Ki (NMB-R / BB1) | 0.17 nM | N/A | [2][4] |

| Ki (GRP-R / BB2) | 1.0 nM | N/A | [2][4] |

| IC50 (Binding) | 20 nM (vs. 125I-GRP) | NCI-H1299 | [1] |

| IC50 (Proliferation) | 2 µM | Rat C6 glioma | [3] |

| IC50 (Proliferation) | 5 µM | NCI-H1299 xenografts | [3] |

| Effective Concentration | 1 µM significantly inhibited lung cancer colony formation in vitro. | NCI-H1299 | [1] |

III. Signaling Pathway

GRP-R and NMB-R are Gq protein-coupled receptors. Upon agonist binding, they activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound competitively antagonizes the receptor, preventing this signaling cascade.

Caption: GRP-R/NMB-R signaling pathway and the antagonistic action of this compound.

IV. Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial (MW = 584.67), add 171 µL of DMSO.

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

B. Experimental Workflow: General Procedure

Caption: General experimental workflow for using this compound in cell culture.

C. Protocol 1: Inhibition of Cell Proliferation (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of a cancer cell line known to express GRP-R or NMB-R (e.g., NCI-H1299).

Materials:

-

Cells of interest (e.g., NCI-H1299)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 10 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

D. Protocol 2: Inhibition of Agonist-Induced Calcium Mobilization

This protocol describes how to measure the antagonistic effect of this compound on GRP- or NMB-induced intracellular calcium release.

Materials:

-

Cells expressing GRP-R or NMB-R

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

GRP or NMB agonist

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence plate reader with an injection system

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with HEPES.

-

Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

During incubation, prepare the this compound and agonist solutions in HBSS with HEPES. Pre-treat the cells by adding this compound at various concentrations (e.g., 1 nM to 1 µM) and incubate for 15-30 minutes. Include a vehicle control.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the GRP or NMB agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).[5]

-

The antagonistic effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

V. Troubleshooting

-

Precipitation in Media: If the compound precipitates upon dilution into aqueous culture medium, try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex, and then add this to the final volume of medium.

-

High Background/Low Signal in Assays: Optimize cell seeding density and agonist concentration. Ensure the final DMSO concentration is low and consistent.

-

Cell Toxicity: If toxicity is observed even at low concentrations of this compound, perform a dose-response curve for DMSO alone on your specific cell line to determine its tolerance.

VI. References

[1] Moody, T. W., et al. (2003). Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells. European Journal of Pharmacology, 474(2-3), 131-141. [3] DC Chemicals. (n.d.). COA of PD-176252. Retrieved from --INVALID-LINK-- [6] Schepetkin, I. A., et al. (2011). Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors. Molecular Pharmacology, 79(1), 78-90. [7] Moody, T. W., et al. (2000). Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells. European journal of pharmacology, 396(2-3), 183–191. [4] Tocris Bioscience. (n.d.). PD 176252. Retrieved from --INVALID-LINK-- [2] Ashwood, V. A., et al. (1998). PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(18), 2589-2594. [8] Zhang, L., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [5] Kim, H. R., et al. (2013). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation, 18(6), 497–505. [9] Werry, T. D., et al. (2005). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 304, 147-159. [10] Gonzalez-Vera, J. A., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1989.

References

- 1. Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD-176252|204067-01-6|COA [dcchemicals.com]

- 4. PD 176252 (2602) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

Application of PD 156252 in Vasoconstriction Assays: A Detailed Guide for Researchers

Introduction

PD 156252 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor, with a lower affinity for the endothelin-B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, plays a crucial role in the regulation of vascular tone and blood pressure. Its effects are mediated through the activation of ETA and ETB receptors on vascular smooth muscle cells. The ETA receptor is the primary mediator of ET-1-induced vasoconstriction. Consequently, antagonists of the ETA receptor, such as this compound, are valuable tools for investigating the physiological and pathophysiological roles of the endothelin system and for the development of novel therapeutics for cardiovascular diseases.

This document provides detailed application notes and protocols for the use of this compound in ex vivo vasoconstriction assays, specifically focusing on the isolated aortic ring model. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cardiovascular research, and drug discovery.

Mechanism of Action of this compound

Endothelin-1, upon binding to the Gq-protein coupled ETA receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This process involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in the contraction of the smooth muscle and narrowing of the blood vessel.

This compound acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and thereby inhibiting this entire downstream signaling pathway, ultimately leading to the relaxation of vascular smooth muscle and the prevention of vasoconstriction.

Signaling Pathway of Endothelin-1 Induced Vasoconstriction and Inhibition by this compound

Caption: Signaling pathway of ET-1 induced vasoconstriction and its inhibition by this compound.

Quantitative Data

The following table summarizes the binding affinity of this compound for endothelin receptors. It is important to note that while binding affinity (IC50 from binding assays) is a good indicator of potency, the functional inhibitory concentration (IC50 from a functional assay like a vasoconstriction assay) provides a more physiologically relevant measure of the compound's antagonist activity.

| Compound | Receptor Subtype | Species | IC50 (nM) | Assay Type |

| This compound | ETA | Rabbit | 1.0[1] | Binding Affinity |

| This compound | ETB | Rat | 40[1] | Binding Affinity |

Experimental Protocols

Ex Vivo Aortic Ring Vasoconstriction Assay

This protocol describes the preparation of isolated rat aortic rings and the subsequent measurement of vasoconstriction induced by Endothelin-1 and its inhibition by this compound.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-